molecular formula C9H16N2S B6210405 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile CAS No. 1603249-42-8

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

Cat. No.: B6210405
CAS No.: 1603249-42-8
M. Wt: 184.30 g/mol
InChI Key: AZJHPGBSJZQULH-UHFFFAOYSA-N
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Description

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.31 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

Scientific Research Applications

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and nitrile group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dimethylmorpholin-4-yl)propanenitrile: Similar structure but with an oxygen atom instead of sulfur.

    3-(2,2-dimethylpiperidin-4-yl)propanenitrile: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1603249-42-8

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

InChI

InChI=1S/C9H16N2S/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3,5-8H2,1-2H3

InChI Key

AZJHPGBSJZQULH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCC#N)C

Purity

95

Origin of Product

United States

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